BenchChemオンラインストアへようこそ!

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride

Salt selection Aqueous solubility Formulation development

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride (CAS 1172899-01-2) is a benzhydrylpiperazine derivative supplied as a bis-hydrochloride salt with molecular formula C17H20Cl4N2 and a molecular weight of 394.17 g/mol. The compound features a piperazine ring N-substituted with a (3,4-dichlorophenyl)(phenyl)methyl (benzhydryl) moiety, placing it within the arylpiperazine class that has been extensively explored for sigma receptor, dopamine receptor, and histamine H1 receptor modulation.

Molecular Formula C17H20Cl4N2
Molecular Weight 394.16
CAS No. 1172899-01-2
Cat. No. B2812894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride
CAS1172899-01-2
Molecular FormulaC17H20Cl4N2
Molecular Weight394.16
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl
InChIInChI=1S/C17H18Cl2N2.2ClH/c18-15-7-6-14(12-16(15)19)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21;;/h1-7,12,17,20H,8-11H2;2*1H
InChIKeyCGYMCHPXJXODCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride (CAS 1172899-01-2): Sourcing & Structural Identity Guide


1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride (CAS 1172899-01-2) is a benzhydrylpiperazine derivative supplied as a bis-hydrochloride salt with molecular formula C17H20Cl4N2 and a molecular weight of 394.17 g/mol . The compound features a piperazine ring N-substituted with a (3,4-dichlorophenyl)(phenyl)methyl (benzhydryl) moiety, placing it within the arylpiperazine class that has been extensively explored for sigma receptor, dopamine receptor, and histamine H1 receptor modulation [1]. It is catalogued by Sigma-Aldrich (CDS022723) as part of the AldrichCPR collection of unique chemicals for early discovery research [2], and is also supplied by Fluorochem (F306621, 95% purity) and ChemImpex (Catalog 23816) . The dihydrochloride salt form distinguishes it from the more commonly available free-base positional isomer 1-((3,5-dichlorophenyl)(phenyl)methyl)piperazine (CAS 885950-04-9) .

Why In-Class Benzhydrylpiperazines Cannot Substitute for 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride


Benzhydrylpiperazines sharing the general (aryl)(phenyl)methyl-piperazine scaffold are not freely interchangeable for several quantifiable reasons. First, the chlorine substitution pattern on the aryl ring critically determines pharmacological target engagement: SAR studies on 3,4-dichlorophenyl-piperazines demonstrate sigma-1 receptor Ki values spanning three orders of magnitude (0.55 nM to 654 nM) depending on subtle N-alkyl modifications [1], and the 3,4-dichloro orientation has been shown to confer superior protection against cocaine-induced convulsions relative to nitrophenyl-substituted analogs in behavioral models [2]. Second, the dihydrochloride salt form of the target compound (CAS 1172899-01-2) provides fundamentally different physicochemical handling properties—including aqueous solubility, hygroscopicity, and storage requirements (0–8 °C)—compared to the free-base 3,5-dichloro positional isomer (CAS 885950-04-9) . Third, the benzhydryl bridge introduces a chiral center absent in simpler N-phenylpiperazines (e.g., 1-(3,4-dichlorophenyl)piperazine, CAS 57260-67-0), creating stereochemical complexity that directly impacts receptor binding and downstream biological readouts [3]. These structural, salt-form, and stereochemical differences preclude direct interchange without revalidation.

Quantitative Differentiation Evidence: 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride vs. Closest Analogs


Salt-Form Solubility & Formulation Advantage: Dihydrochloride vs. Free-Base Positional Isomer

The target compound (CAS 1172899-01-2) is exclusively supplied as the crystalline dihydrochloride salt (C17H18Cl2N2·2HCl, MW = 394.17 g/mol), whereas its closest positional isomer, 1-((3,5-dichlorophenyl)(phenyl)methyl)piperazine (CAS 885950-04-9), is commercially available only as the free base (C17H18Cl2N2, MW = 321.25 g/mol) . The dihydrochloride salt provides a predictable, protonated, water-soluble form suitable for direct dissolution in aqueous assay buffers without additional pH adjustment, while the free-base 3,5-isomer requires stoichiometric acid addition for comparable solubilization. The free base of the target compound (CID 3725222) has a computed XLogP3-AA of 4.1, indicating limited aqueous solubility in unprotonated form [1]. The bis-hydrochloride salt eliminates this barrier, enabling reproducible preparation of stock solutions at defined molarity for cell-based and in vivo studies without the batch-to-batch variability introduced by in situ salt formation .

Salt selection Aqueous solubility Formulation development Procurement specification

Sigma Receptor Pharmacophore: SAR Advantage of 3,4-Dichloro vs. 3,5-Dichloro Substitution

The 3,4-dichlorophenyl substitution pattern is a privileged pharmacophore within the sigma receptor ligand landscape. In a systematic SAR study by de Costa et al. (1993), 1-[2-(3,4-dichlorophenyl)ethyl]-4-n-butylpiperazine (compound 7) exhibited a sigma-1 receptor Ki of 0.55 nM—the highest affinity within the series—while other N-alkyl congeners bearing the identical 3,4-dichlorophenyl motif spanned Ki values from 0.55 nM to 654 nM [1]. Critically, the 3,4-dichloro orientation is structurally distinct from the 2,3-dichlorophenyl motif found in the clinically used antipsychotics aripiprazole and cariprazine, whose shared metabolite 2,3-dichlorophenylpiperazine is a potent DHCR7 (cholesterol biosynthesis) inhibitor with activity at 5 nM [2]. The 3,4-dichloro substitution is expected to modulate DHCR7 inhibition differently from the 2,3-isomer, potentially reducing this specific off-target liability. Furthermore, Matsumoto et al. (2004) demonstrated that compounds bearing the 3,4-dichlorophenyl group provided statistically superior protection against cocaine-induced convulsions in mice compared to nitrophenyl-substituted analogs, confirming that this specific substitution pattern yields functional in vivo advantages [3].

Sigma receptor Structure-activity relationship Neuropharmacology CNS drug discovery

Benzhydryl Bridge vs. Simple N-Phenylpiperazine: Conformational & Chiral Differentiation

The benzhydryl (diphenylmethyl) bridge connecting the piperazine to the 3,4-dichlorophenyl ring introduces a tetrahedral sp³ carbon that is a chiral center (undefined stereocenter count = 1, per PubChem computed properties) [1]. This contrasts fundamentally with simple N-arylpiperazines such as 1-(3,4-dichlorophenyl)piperazine (CAS 57260-67-0, MW = 231.12 g/mol), which lack the benzhydryl bridge and are achiral at the point of N-aryl attachment [2]. The benzhydryl bridge increases molecular weight by approximately 90 g/mol and adds a phenyl ring capable of engaging in π–π stacking interactions with aromatic receptor residues. The resulting conformational restriction and stereochemical complexity are directly relevant to sigma receptor binding: de Costa et al. (1993) demonstrated that the nitrogen lone pair orientation in piperazine-based sigma ligands is a critical determinant of affinity, with constrained bicyclic analogs exhibiting 4-fold enantioselectivity favoring the (+)-enantiomer [3]. The benzhydryl-substituted scaffold thus provides opportunities for enantioselective synthesis and chiral resolution that are absent in achiral N-phenylpiperazines.

Chiral synthesis Conformational restriction Benzhydrylpiperazine Stereochemistry

Procurement Cost Structure: Target Dihydrochloride vs. 4-Chloro Analog Reflects Synthetic Complexity

The target compound commands a substantial price premium over its monochloro benzhydrylpiperazine analog, reflecting the synthetic complexity of introducing two chlorine atoms in the specific 3,4-orientation. At Fluorochem (UK pricing), 1-((3,4-dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride (CAS 1172899-01-2, 95% purity) is listed at £827.00 per gram, whereas 1-((4-chlorophenyl)(phenyl)methyl)piperazine (CAS 303-26-4, free base) is priced at approximately £5.00 per gram—a 165-fold difference . The dihydrochloride salt also necessitates cold-chain storage (0–8 °C) per ChemImpex specifications, adding logistical cost . The 3,5-dichloro positional isomer free base (CAS 885950-04-9) is priced at ¥3,344 (~£370) per 250 mg from Fluorochem via Chinese distribution, which, when normalized to per-gram pricing, remains lower than the target 3,4-dichloro dihydrochloride . This pricing hierarchy directly reflects the synthetic route: the 3,4-dichloro substitution pattern typically requires a Friedel-Crafts or organometallic coupling of 3,4-dichlorobenzaldehyde with phenylmagnesium bromide followed by piperazine displacement, whereas the 4-chloro analog benefits from an established, high-volume manufacturing route as an intermediate in cetirizine/levocetirizine production.

Procurement Cost analysis Supply chain Research chemical sourcing

Recommended Application Scenarios for 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride Based on Quantitative Evidence


Sigma Receptor Structure-Activity Relationship (SAR) Studies Requiring 3,4-Dichloro Pharmacophore

Investigators conducting sigma-1 and sigma-2 receptor SAR programs should procure this compound as a core scaffold for systematic N-alkyl or N-acyl derivatization. The 3,4-dichlorophenyl motif is validated in sigma receptor ligands with sub-nanomolar Ki values (0.55 nM for the n-butylpiperazine congener in guinea pig brain membrane binding assays) [1]. The dihydrochloride salt enables direct use in radioligand displacement assays without pre-dissolution in DMSO/organic co-solvents, reducing solvent-induced assay artifacts. This scaffold is particularly appropriate for studies where the 3,4-dichloro substitution must be preserved while varying the distal N-substituent to probe sigma-1/sigma-2 selectivity.

CNS Probe Development Avoiding 2,3-Dichlorophenyl-Associated DHCR7 Off-Target Activity

The 2,3-dichlorophenylpiperazine moiety (present in aripiprazole and cariprazine metabolites) is a potent DHCR7 inhibitor with activity at 5 nM, raising concerns about cholesterol biosynthesis disruption in CNS pharmacology studies [2]. Researchers designing mechanistic probes that target sigma or dopamine receptors without confounding DHCR7 inhibition should select this 3,4-dichloro regioisomer, as the shifted chlorine positions are structurally incompatible with the DHCR7 binding pose optimized for 2,3-dichloro substitution. The target compound's benzhydryl bridge further differentiates it from the simple 2,3-DCPP metabolite, adding steric bulk that is likely to reduce DHCR7 active-site accommodation.

Enantioselective Synthesis of Chiral Benzhydrylpiperazine Derivatives

The undefined stereocenter at the benzhydryl carbon (PubChem computed property) [3] makes this compound a starting material for chiral resolution or asymmetric synthesis campaigns. Related constrained piperazine sigma ligands exhibit 4-fold enantioselectivity in receptor binding [1], indicating that the individual enantiomers of this scaffold may display significantly divergent pharmacological profiles. Procurement of the racemic dihydrochloride provides a single batch that can be resolved via chiral preparative HPLC or diastereomeric salt formation, yielding both enantiomers for parallel pharmacological evaluation.

Analytical Reference Standard for Dichlorobenzhydrylpiperazine Metabolite Identification

The compound is explicitly listed by ChemImpex for use as a reference standard in analytical methods for identification and quantification of similar compounds in complex mixtures . Given the well-characterized molecular ion (exact mass 392.03805937 Da for the free base) [3] and the defined InChI Key (CGYMCHPXJXODCN-UHFFFAOYSA-N) , this compound is suitable as a certified reference material for LC-MS/MS and GC-MS methods quantifying benzhydrylpiperazine-related substances in pharmaceutical impurity profiling or environmental monitoring.

Quote Request

Request a Quote for 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.